2-Bromobenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzenesulfonohydrazide is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzenesulfonohydrazide, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzenesulfonohydrazide can be synthesized through a multi-step process involving the bromination of benzenesulfonohydrazide. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzenesulfonohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonohydrazides, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromobenzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromobenzenesulfonohydrazide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzenesulfonohydrazide
- 4-Bromobenzenesulfonohydrazide
- Benzenesulfonohydrazide
Uniqueness
2-Bromobenzenesulfonohydrazide is unique due to the specific position of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H7BrN2O2S |
---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2-bromobenzenesulfonohydrazide |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 |
InChI Key |
DHGPVTFKONZCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.